REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[Na+].[Si]([O:13][CH2:14][C:15]#[C:16][C:17](=O)[C:18]([F:21])([F:20])[F:19])(C(C)(C)C)(C)C>CO>[F:19][C:18]([F:21])([F:20])[C:17]1[CH:16]=[C:15]([CH2:14][OH:13])[O:3][N:2]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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0.694 g
|
Type
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reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
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5-(tert-butyldimethylsilyloxy)-1,1,1-trifluoropent-3-yn-2-one
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Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC#CC(C(F)(F)F)=O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
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3 h
|
Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (50 g)
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NOC(=C1)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.524 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |